Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride
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Overview
Description
“Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride” is a chemical compound. It appears as a colorless to yellow solid or liquid . The molecular formula is C11H23ClN2O2 .
Molecular Structure Analysis
The molecular weight of “this compound” is 214.31 . The InChI code is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.5 , indicating its lipophilicity. It is very soluble, with a solubility of 6.64 mg/ml .Scientific Research Applications
Synthesis and Characterization
Carbamate derivatives have been synthesized and characterized for various purposes, including their potential in biological applications. For instance, one study involved the synthesis and characterization of a tert-butyl carbamate derivative, highlighting its structure through X-ray diffraction studies and evaluating its in vitro antibacterial and anthelmintic activities. The compound exhibited moderate anthelmintic activity, indicating its potential use in developing treatments against parasitic worms (Sanjeevarayappa et al., 2015).
Structural Studies
Structural analysis of carbamate derivatives reveals insights into their molecular interactions and potential applications. Another study analyzed two carbamate derivatives, focusing on their crystal structures and the interplay of strong and weak hydrogen bonds. These interactions are crucial for understanding the compound's stability and reactivity, which can be applied in designing new materials or pharmaceuticals (Das et al., 2016).
Chemical Reactivity and Applications
Carbamate derivatives also play a role in chemical synthesis and reactivity, serving as intermediates in the production of other compounds. For example, research into the synthesis of tert-butyl carbamate derivatives provides pathways for creating valuable pharmaceutical intermediates, showcasing the broad utility of these compounds in drug development and other chemical synthesis applications (Zhang Guan-you, 2010).
Safety and Hazards
“Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Properties
IUPAC Name |
tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-12-14-6-4-5-7-15(14)13-8-10-18-11-9-13;/h4-7,13,18H,8-12H2,1-3H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHISUVQVCOCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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